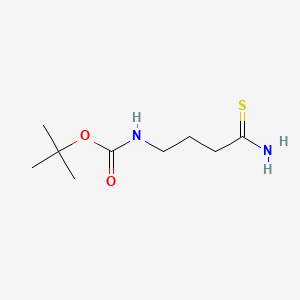
tert-Butyl-N-(3-Carbamothioylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(3-carbamothioylpropyl)carbamate: is a chemical compound with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol . It is also known by its IUPAC name, tert-butyl 4-amino-4-thioxobutylcarbamate . This compound is typically found in a solid form and has a melting point of 94-95°C . It is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(3-carbamothioylpropyl)carbamate has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.
Vorbereitungsmethoden
The synthesis of tert-butyl N-(3-carbamothioylpropyl)carbamate involves several steps. One common method is the reaction of tert-butyl carbamate with 3-bromopropylamine in the presence of a base such as cesium carbonate . The reaction is typically carried out in a solvent like 1,4-dioxane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
tert-butyl N-(3-carbamothioylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids like trifluoroacetic acid for deprotection, and bases like cesium carbonate for substitution reactions .
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-carbamothioylpropyl)carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or modifying their structure. The compound can also act as a prodrug, releasing active metabolites upon enzymatic cleavage .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-(3-carbamothioylpropyl)carbamate can be compared with other similar compounds such as:
tert-butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
tert-butyl N-methylcarbamate: Used in the synthesis of N-methylated derivatives and as a reagent in organic synthesis.
tert-butyl N-(3-bromopropyl)carbamate: Used as an alkylating reagent in the synthesis of various organic compounds.
The uniqueness of tert-butyl N-(3-carbamothioylpropyl)carbamate lies in its ability to form stable carbamate linkages and its versatility in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-amino-4-sulfanylidenebutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-4-5-7(10)14/h4-6H2,1-3H3,(H2,10,14)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYLUDDRSTBRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156642-19-2 |
Source


|
| Record name | tert-butyl N-(3-carbamothioylpropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)
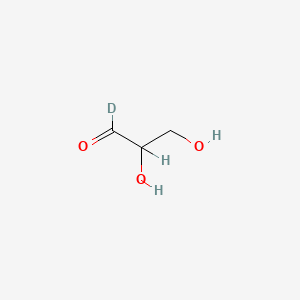
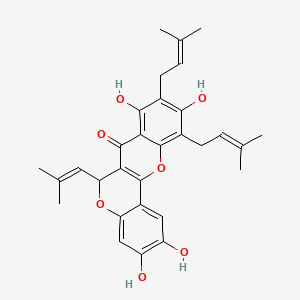
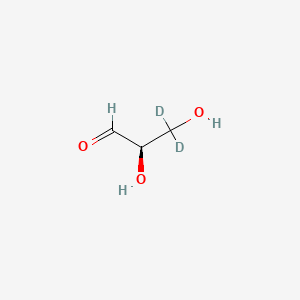
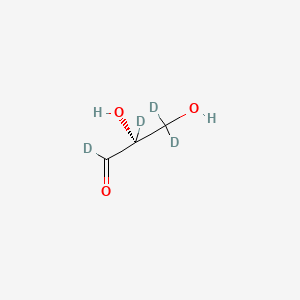
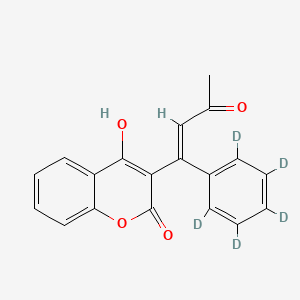
![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)
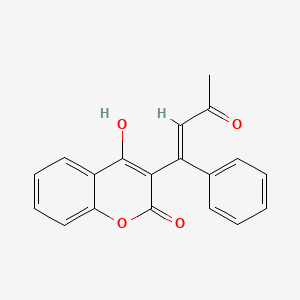
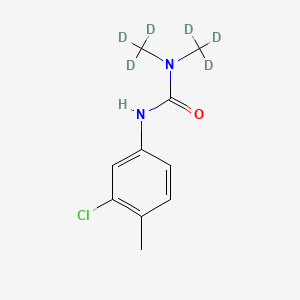
![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-alpha-,11a-bta-)-(9CI)](/img/new.no-structure.jpg)
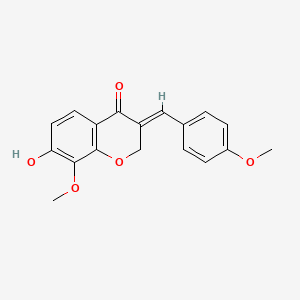
![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
